5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride
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Overview
Description
5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride: is a chemical compound with the molecular formula C8H15NO.ClH and a molecular weight of 177.67 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride typically involves the formation of the oxaspiro ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxaspiro ring. The methanamine group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be introduced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaspiro derivatives with additional functional groups, while reduction may produce simpler spirocyclic amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its spirocyclic structure may confer unique biological activity, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and solubility properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure may allow it to bind to particular enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
6-Oxaspiro[2.5]octan-1-ylmethanamine: This compound shares a similar spirocyclic structure but differs in the position of the methanamine group.
5-Oxaspiro[3.4]octan-6-ylmethanamine: Another similar compound with a different ring size, which may result in different chemical and biological properties.
Uniqueness: 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride is unique due to its specific ring structure and the position of the methanamine group. These structural features can influence its reactivity and interaction with biological targets, making it distinct from other spirocyclic compounds .
Properties
IUPAC Name |
5-oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-7-1-2-8(3-4-8)6-10-7;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKIWVWJAFNXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)COC1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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